(E)-N'-(3-羟基-4-甲氧基苄亚甲基)-3-甲基-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

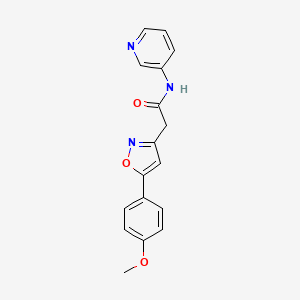

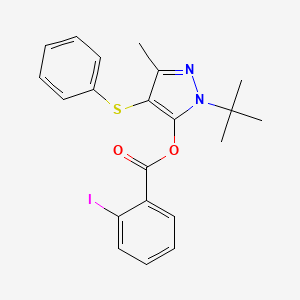

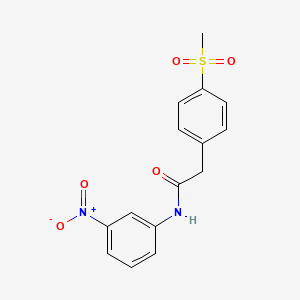

(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. HMP is a pyrazole derivative that has been synthesized and evaluated for its various pharmacological properties.

科学研究应用

Tyrosinase Inhibition

(E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: has been investigated as a potent tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition can have applications in treating hyperpigmentation disorders . The compound shows competitive inhibition against mushroom tyrosinase, making it a potential candidate for skin-whitening agents in cosmetics and dermatology .

Anti-Melanogenesis Properties

The same compound has demonstrated anti-melanogenic effects in B16F10 melanoma cells. By inhibiting melanin production, it may be useful in managing conditions related to hyperpigmentation, such as melasma and age spots .

Plasmodium falciparum Dihydroorotate Dehydrogenase (Pf DHODH) Inhibition

In silico evaluations suggest that (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide binds effectively to the active site of Pf DHODH, an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. This finding opens up possibilities for antimalarial drug development .

Skin Care and Cosmetics

Given its tyrosinase inhibition and anti-melanogenic properties, this compound could find applications in skin care formulations, especially as a skin-whitening agent . Its potential to regulate melanin production makes it relevant for cosmetic products.

Bioinformatics and Drug Design

Researchers have used computational methods to study the inhibitory mechanism of this compound. Understanding its interactions with tyrosinase residues aids in designing more effective inhibitors for various diseases .

Plant Growth Regulation

While less explored, derivatives of (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide may have applications in plant growth regulation. For instance, related compounds like indole-3-acetic acid (IAA) are plant hormones involved in growth and development .

作用机制

Target of Action

The primary target of this compound is tyrosinase , a key enzyme that catalyses the initial rate-limiting steps of melanin synthesis . Tyrosinase plays a critical role in melanogenesis, the process of melanin production and distribution to skin, hair follicles, and eyes .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity. It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . The compound’s inhibitory effect on tyrosinase is significant, with an IC50 value lower than that of kojic acid .

Biochemical Pathways

By inhibiting tyrosinase, the compound affects the melanogenesis pathway. This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation .

Result of Action

The inhibition of tyrosinase by the compound leads to a decrease in melanin production. This can result in a reduction in skin pigmentation . Therefore, the compound could potentially be used in treatments for conditions related to hyperpigmentation.

属性

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-5-10(16-15-8)13(19)17-14-7-9-3-4-12(20-2)11(18)6-9/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOWITLDFPZNGZ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)

![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2482334.png)

![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)